molecular formula C18H26N2O B12588704 Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613661-03-3

Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-

Cat. No.: B12588704
CAS No.: 613661-03-3
M. Wt: 286.4 g/mol
InChI Key: QGJJIHFXFYDMRH-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . The reaction conditions often involve the use of transition metal catalysts and specific ligands to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.

Uniqueness

Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

613661-03-3

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

[6-(cyclohexylmethyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H26N2O/c1-14-6-5-11-20(14)18(21)16-9-10-17(19-13-16)12-15-7-3-2-4-8-15/h9-10,13-15H,2-8,11-12H2,1H3

InChI Key

QGJJIHFXFYDMRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=C(C=C2)CC3CCCCC3

Origin of Product

United States

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